Staurolite

描述

属性

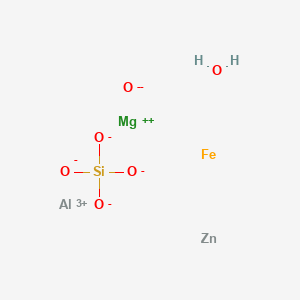

IUPAC Name |

aluminum;magnesium;iron;oxygen(2-);zinc;silicate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Fe.Mg.O4Si.H2O.O.Zn/c;;;1-5(2,3)4;;;/h;;;;1H2;;/q+3;;+2;-4;;-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVTXBUFFFWLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3].[Fe].[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFeH2MgO6SiZn- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12182-56-8 | |

| Record name | Staurolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012182568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Staurolite: A Comprehensive Technical Guide to its Properties and Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staurolite, a complex nesosilicate mineral, serves as a significant indicator of medium-grade metamorphic conditions in aluminous rocks. Its distinctive crystal habits, particularly its characteristic twinning, and specific physical and optical properties make it a subject of interest in geological and materials science. This technical guide provides an in-depth analysis of the chemical, physical, and optical properties of this compound. It further outlines detailed experimental protocols for its accurate identification using petrographic microscopy, X-ray diffraction (XRD), and electron probe microanalysis (EPMA). This document is intended to be a comprehensive resource for researchers and scientists requiring a thorough understanding of this mineral for academic and applied purposes.

Introduction

This compound is a silicate mineral with a generalized chemical formula of (Fe,Mg,Zn)₂Al₉Si₄O₂₃(OH).[1] It is predominantly found in metamorphic rocks such as schists and gneisses, where it forms under specific temperature and pressure conditions.[1] The name "this compound" is derived from the Greek word "stauros," meaning cross, which alludes to its common and distinctive cruciform twinning.[1][2] The presence and characteristics of this compound in a rock can provide valuable insights into the metamorphic history of the area.[3]

Mineral Properties of this compound

The accurate identification of this compound relies on a combination of its unique chemical, physical, and optical properties.

Chemical Properties

This compound is an iron-aluminum silicate, with its chemical formula often expressed as Fe²⁺₂Al₉O₆(SiO₄)₄(O,OH)₂.[4] Magnesium (Mg), zinc (Zn), and manganese (Mn) can substitute for iron in the crystal lattice, and trivalent iron (Fe³⁺) can substitute for aluminum.[4]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Crystal System | Monoclinic | [4] |

| Habit | Commonly prismatic, often forming porphyroblasts. | [4] |

| Hardness (Mohs) | 7 to 7.5 | [4] |

| Specific Gravity | 3.74 to 3.83 | [4] |

| Cleavage | Distinct on {010} | [4] |

| Fracture | Subconchoidal | [4] |

| Color | Dark reddish-brown to blackish-brown, yellowish-brown. | [4] |

| Luster | Subvitreous to resinous. | [4] |

| Streak | White to grayish. | [4] |

| Twinning | Commonly as 60° or 90° cruciform penetration twins. | [4] |

Optical Properties

In thin section, this compound exhibits several distinctive optical properties that are crucial for its identification.

| Property | Value | References |

| Optical Class | Biaxial (+) | [4] |

| Refractive Indices | nα = 1.736 – 1.747nβ = 1.740 – 1.754nγ = 1.745 – 1.762 | [4] |

| Birefringence | δ = 0.009 – 0.015 (low, first-order colors) | [4] |

| Pleochroism | X = colorlessY = pale yellowZ = golden yellow | [4] |

| 2V Angle | 88° (measured) | [4] |

Methodologies for Identification

The definitive identification of this compound involves a combination of techniques, from macroscopic and microscopic examination to advanced analytical methods.

Macroscopic and Field Identification

In hand samples, this compound is often recognizable by its prismatic, six-sided crystals which are typically larger than the surrounding mineral grains in the rock matrix.[1] The most diagnostic feature is its characteristic cross-shaped twinning, which can intersect at either 60° or 90°.[1] Its dark brown to black color and resinous to vitreous luster are also key identifiers.[1]

Petrographic Microscopy

The examination of this compound in thin section using a polarizing microscope is a fundamental identification technique.

Experimental Protocol: Thin Section Petrography of this compound

-

Sample Preparation:

-

A thin slab of the this compound-bearing rock is cut and mounted on a glass slide using epoxy.

-

The slab is then ground down to a standard thickness of 30 micrometers, where quartz exhibits first-order gray interference colors.

-

The thin section is polished to ensure a smooth surface for microscopic examination.

-

-

Microscopic Analysis:

-

Plane-Polarized Light (PPL):

-

Observe the mineral's color and pleochroism. This compound typically appears pale golden yellow and exhibits distinct pleochroism from colorless to pale yellow to golden yellow as the stage is rotated.[4]

-

Note the high relief of the mineral relative to the surrounding minerals.[5]

-

Examine the crystal habit, which is commonly prismatic with six-sided basal sections.[4]

-

Look for the presence of numerous inclusions, often of quartz, giving it a "swiss cheese" appearance.[6]

-

Observe the cleavage, which is distinct in one direction on the {010} plane.[4]

-

-

Cross-Polarized Light (XPL):

-

Determine the birefringence and interference colors. This compound has low birefringence, showing first-order gray, white, or yellow interference colors.[7]

-

Check for twinning. The characteristic 60° or 90° penetration twins may be visible.[4]

-

Determine the extinction angle. This compound exhibits straight extinction in prismatic sections.[7]

-

Confirm the biaxial positive optic sign using a gypsum or quartz wedge.[4]

-

-

X-Ray Diffraction (XRD)

Powder X-ray diffraction is a powerful tool for the definitive identification of this compound by determining its crystal structure.

Experimental Protocol: Powder X-Ray Diffraction of this compound

-

Sample Preparation:

-

A pure sample of this compound is carefully extracted from the host rock.

-

The sample is ground to a fine powder (typically <10 micrometers) using an agate mortar and pestle to ensure a random orientation of the crystallites.[8]

-

The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.[9]

-

-

Data Acquisition:

-

The sample is placed in a powder diffractometer.

-

The instrument is set up with appropriate parameters, which may include:

-

X-ray Source: CuKα radiation is commonly used.

-

Voltage and Current: Typically operated at settings like 40 kV and 30 mA.

-

Scan Range (2θ): A range of 5° to 70° is generally sufficient to cover the major diffraction peaks of this compound.

-

Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are common.

-

-

-

Data Analysis:

-

The resulting diffraction pattern, which is a plot of X-ray intensity versus 2θ angle, is processed using appropriate software.

-

The positions (d-spacings) and relative intensities of the diffraction peaks are compared to a standard reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the identity of this compound.[8]

-

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to obtain precise quantitative chemical analyses of this compound, which can be crucial for understanding its formation conditions and for distinguishing it from other minerals.

Experimental Protocol: Electron Probe Microanalysis of this compound

-

Sample Preparation:

-

Instrument Setup and Calibration:

-

The sample is placed in the electron microprobe.

-

The instrument is calibrated using well-characterized standard materials of known composition for all the elements to be analyzed (e.g., Si, Al, Fe, Mg, Zn, Mn).[11]

-

Typical operating conditions include an accelerating voltage of 15-20 kV and a beam current of 10-20 nA.[2]

-

-

Data Acquisition and Analysis:

-

The focused electron beam is directed onto a specific point on the this compound grain.[12]

-

The characteristic X-rays emitted from the sample are measured by wavelength-dispersive spectrometers (WDS).[2]

-

The raw X-ray intensity data are corrected for matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to yield accurate elemental concentrations.[10]

-

Multiple points on a single grain or on different grains can be analyzed to check for chemical zoning or compositional variation.

-

Visualization of Identification Workflow and Relationships

The following diagrams illustrate the logical workflow for this compound identification and the relationship between its key properties.

Caption: Logical workflow for the identification of this compound.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound – Geology is the Way [geologyistheway.com]

- 5. ALEX STREKEISEN-Staurolite- [alexstrekeisen.it]

- 6. retsch.com [retsch.com]

- 7. microckscopic.ro [microckscopic.ro]

- 8. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jsg.utexas.edu [jsg.utexas.edu]

- 11. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 12. Electron probe microanalysis - Wikipedia [en.wikipedia.org]

Geological formation of staurolite in schists

An In-depth Technical Guide on the Geological Formation of Staurolite in Schists

Introduction

This compound is a nesosilicate mineral renowned for its distinctive prismatic and often twinned crystals, which can form cross-shapes known as "fairy crosses".[1][2] It is a key index mineral in metamorphic petrology, providing critical insights into the pressure and temperature conditions experienced by rocks during regional metamorphism.[1][3][4][5] This guide offers a detailed examination of the geological processes, chemical parameters, and thermodynamic conditions that govern the formation of this compound, primarily within pelitic schists. This compound typically forms in medium-grade metamorphic rocks derived from aluminum-rich sedimentary protoliths, such as shale.[1][4][6] Its presence, alongside minerals like garnet, kyanite, and micas, helps delineate specific metamorphic zones and reconstruct the tectonic history of a region.[3][7][8]

Chemical Composition and Crystal Structure

This compound possesses a complex chemical formula, generally expressed as (Fe,Mg,Zn)₂Al₉Si₄O₂₃(OH).[1][3][8] Its structure is monoclinic but is often described as pseudo-orthorhombic.[9] The crystal lattice consists of alternating layers of an Al₂SiO₅ composition (similar to kyanite) and layers of AlFe₂O₂(OH)₂ parallel to the (010) plane, which explains the frequent parallel intergrowth of this compound and kyanite.[2][9] This layered structure accommodates various ionic substitutions, which significantly influence its stability and composition.

| Parameter | Description | References |

| General Formula | (Fe,Mg,Zn)₂Al₉Si₄O₂₃(OH) | [1][3][8] |

| Ideal Fe-Staurolite | Fe₂Al₉O₆[(Si,Al)O₄]₄(OH)₂ | [6] |

| Crystal System | Monoclinic (Pseudo-orthorhombic) | [3][9] |

| Key Cation Sites | Tetrahedral Si and Fe²⁺ sites; Octahedral Al sites | [9] |

| Common Substitutions | Mg²⁺ for Fe²⁺; Zn²⁺ for Fe²⁺; Fe³⁺ for Al³⁺; Ti⁴⁺ for Al³⁺ | [3][9] |

Table 1: Chemical and Structural Properties of this compound.

The variability in composition, particularly the Mg/Fe ratio, plays a crucial role in expanding the stability field of this compound to different pressure and temperature conditions.[9][10]

Protolith and Metamorphic Environment

The formation of this compound is intrinsically linked to the bulk chemical composition of the parent rock (protolith) and the nature of the metamorphic event.

-

Protolith Requirement : this compound crystallizes in metamorphosed sedimentary rocks rich in aluminum and iron, known as metapelites.[4][9] The original rocks are typically clay-rich shales or mudstones, which contain abundant aluminous minerals derived from the weathering of feldspar and mica.[6]

-

Metamorphic Environment : this compound is a product of regional metamorphism, a process associated with large-scale tectonic events like mountain-building.[1][4][8] It is characteristic of medium-grade conditions, typically within the amphibolite facies, and is a hallmark of Barrovian-type metamorphic sequences.[7][11][12]

Pressure-Temperature Stability and Mineral Assemblages

This compound forms within a specific range of pressure and temperature conditions. Its first appearance in a metamorphic terrane is used to define the "this compound-in" isograd, a line on a geologic map connecting points of equal metamorphic grade.[5][13][14]

| Metamorphic Facies | Temperature Range (°C) | Pressure Range (kbar) | Description | References |

| Amphibolite Facies | 500 - 700 | 2 - 12 | The primary stability field for common Fe-rich this compound in pelitic schists. | [13][15] |

| "this compound-in" Isograd | 500 - 575 | > 2 | Defined by the formation of this compound from the breakdown of chloritoid or chlorite. | [13][14][15] |

| Upper Stability Limit | 675 - 750 | 6 - 12 | This compound breaks down at higher grades to form Al-silicates and garnet.[2][16] | [2][16] |

| Low-Pressure (Buchan) | 500 - 700 | 2 - 6 | Coexists with andalusite and cordierite. | [13][15] |

| High-Pressure (Eclogite) | 600 - 900+ | 12 - 66 | Mg-rich this compound can be stable at significantly higher pressures. | [10] |

Table 2: P-T Stability Conditions for this compound Formation.

This compound is typically found in association with a characteristic suite of other metamorphic minerals. The specific assemblage provides a more detailed picture of the metamorphic conditions.

| Associated Mineral | Significance | Common Assemblages | References |

| Garnet (Almandine) | Forms under similar P-T conditions; often co-crystallizes with this compound. | This compound + Garnet + Muscovite + Biotite + Quartz | [1][7] |

| Kyanite | Indicates Barrovian-type (medium-high pressure) metamorphism. | This compound + Kyanite + Garnet + Micas + Quartz | [1][7][9] |

| Andalusite | Indicates Buchan-type (low-medium pressure) metamorphism. | This compound + Andalusite + Cordierite + Micas + Quartz | [7][15] |

| Sillimanite | Appears at higher temperatures, often replacing this compound. | This compound (relict) + Sillimanite + Garnet + K-feldspar | [4][17] |

| Chloritoid | A lower-grade mineral that breaks down to form this compound. | Chloritoid + this compound + Garnet + Chlorite + Muscovite | [18][19] |

| Micas (Muscovite, Biotite) | Ubiquitous in schists; participate in this compound-forming reactions. | Found in nearly all this compound-bearing schists. | [1][9] |

Table 3: Typical Mineral Assemblages with this compound in Schists.

This compound-Forming Reactions

The appearance of this compound during prograde metamorphism (increasing temperature and pressure) is governed by several key chemical reactions. These reactions involve the breakdown of lower-grade hydrous minerals like chlorite and chloritoid.

Caption: Prograde metamorphic pathway leading to the formation of this compound.

A critical reaction for this compound formation involves the breakdown of chloritoid in the presence of garnet and muscovite.

Caption: A key reaction forming this compound from lower-grade minerals.

At higher metamorphic grades, this compound becomes unstable and breaks down. A common reaction is: This compound + Muscovite + Quartz → Almandine Garnet + Al₂SiO₅ (Sillimanite/Kyanite) + Biotite + H₂O [2]

Experimental Protocols for Determining this compound Stability

The P-T stability field of this compound has been constrained through numerous high-pressure, high-temperature laboratory experiments. These studies are crucial for calibrating this compound as a geothermobarometer (an indicator of temperature and pressure).

Generalized Experimental Methodology:

-

Starting Materials : Experiments begin with a mixture of natural or synthetic minerals corresponding to both the reactants and products of a specific reaction (e.g., Fe-staurolite + quartz on one side, and almandine + sillimanite on the other).[20] Using well-characterized natural minerals is common.[20]

-

Apparatus : The experiments are conducted in devices capable of generating high pressures and temperatures simultaneously.

-

Piston-Cylinder Apparatus : Used for pressures typically above 5 kbar. The sample is enclosed in a noble metal capsule (e.g., gold, platinum) and placed within a pressure medium (like NaCl or pyrophyllite), which is then compressed by a piston.[14]

-

Cold-Seal Pressure Vessels : Used for lower pressure conditions (e.g., up to 4 kbar).[14]

-

-

Procedure :

-

The sealed capsule containing the mineral mixture and water (to facilitate reaction) is placed in the apparatus.

-

Pressure and temperature are raised to the desired conditions and held constant for an extended period, ranging from days to several months, to allow the reaction to proceed towards equilibrium.[20]

-

Oxygen fugacity (a measure of the reactive oxygen) may be controlled using solid-state buffers (e.g., NNO - Nickel-Nickel Oxide buffer) to simulate natural geological environments.[14]

-

-

Analysis and Reaction Direction : After the experiment, the sample is quenched (rapidly cooled) to preserve the high-temperature mineral assemblage. The direction of the reaction (i.e., whether this compound grew or dissolved) is determined by:

-

X-Ray Diffraction (XRD) : To identify the mineral phases present and their relative proportions.

-

Scanning Electron Microscopy (SEM) : A powerful technique to directly observe the surface textures of mineral grains. This compound growth often produces small, step-like overgrowths, while dissolution results in simpler, blockier forms with etch pits.[20]

-

-

Bracketing Equilibrium : By conducting a series of experiments at a constant pressure but varying temperatures, researchers can "bracket" the equilibrium boundary of the reaction. The true equilibrium temperature lies between the lowest temperature where the high-grade assemblage grows and the highest temperature where the low-grade assemblage grows.[20]

These experiments have revealed an ongoing challenge known as the "this compound problem," where the experimentally determined thermal stability of this compound is often about 50°C higher than what is inferred from natural rock assemblages.[20] This discrepancy may be related to the complex crystal chemistry of this compound or kinetic factors in natural systems.[12][20]

Conclusion

The geological formation of this compound in schists is a complex process controlled by the interplay of protolith chemistry, pressure, temperature, and fluid composition during regional metamorphism. As a prominent index mineral, its appearance marks the transition to medium-grade metamorphic conditions, typically in the range of 500-575°C.[13][15] this compound's stability is defined by specific reactions involving the breakdown of lower-grade minerals and its eventual decomposition at higher grades. Detailed experimental studies provide the thermodynamic foundation for interpreting natural this compound-bearing assemblages, allowing scientists to unravel the tectonic and thermal histories of Earth's crust.

References

- 1. This compound: A metamorphic mineral famous for twinned crystals [geology.com]

- 2. ALEX STREKEISEN-Staurolite- [alexstrekeisen.it]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mindat.org [mindat.org]

- 5. Untitled [webhome.auburn.edu]

- 6. sandatlas.org [sandatlas.org]

- 7. home.wgnhs.wisc.edu [home.wgnhs.wisc.edu]

- 8. geologyscience.com [geologyscience.com]

- 9. This compound – Geology is the Way [geologyistheway.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound [science.smith.edu]

- 12. ucalgary.ca [ucalgary.ca]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. 14 Metamorphism of Pelitic Rocks – Open Petrology [opengeology.org]

- 18. Mineral chemistry and thermobarometry of the this compound-chloritoid schists from Poshtuk, NW Iran | Geological Magazine | Cambridge Core [cambridge.org]

- 19. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 20. academic.oup.com [academic.oup.com]

Staurolite as a Metamorphic Index Mineral: A Technical Guide

Introduction

Staurolite is a nesosilicate mineral renowned for its distinctive reddish-brown to black prismatic crystals, which often form characteristic cross-shaped penetration twins.[1][2] Beyond its unique crystallography, this compound serves as a critical index mineral for geologists and researchers.[1][3] Its presence within a metamorphic rock provides a reliable indication of the pressure and temperature conditions the rock endured during its formation.[1][4] this compound is characteristic of medium-grade regional metamorphism of aluminous sedimentary rocks, such as shales and mudstones (metapelites).[2][5][6] This guide provides a technical overview of this compound's properties, its stability field, the key reactions that define its presence, and the experimental methods used to determine its thermodynamic parameters, tailored for a scientific audience.

Mineralogical and Physical Properties

This compound's chemical and physical properties are essential for its identification in both hand samples and thin sections. The mineral's composition can vary, with magnesium (Mg), zinc (Zn), and manganese (Mn) substituting for ferrous iron (Fe²⁺), and trivalent iron (Fe³⁺) substituting for aluminum (Al).[1] These substitutions can influence its stability field.

Table 1: General Properties of this compound

| Property | Value / Description | Citations |

| Chemical Formula | (Fe²⁺,Mg,Zn)₂(Al,Fe³⁺)₉O₆[(Si,Al)O₄]₄(O,OH)₂ | [1][5][7] |

| Crystal System | Monoclinic, Pseudo-orthorhombic | [1][5] |

| Crystal Habit | Prismatic, six-sided crystals; often forms porphyroblasts. | [1][8] |

| Twinning | Commonly forms 60° X-shaped or 90° cruciform penetration twins. | [1][7][8] |

| Hardness (Mohs) | 7.0 - 7.5 | [1][4][8] |

| Specific Gravity | 3.74 - 3.83 | [1][8] |

| Color | Dark reddish-brown to blackish-brown, yellowish-brown. | [1][6] |

| Luster | Sub-vitreous to resinous. | [1] |

| Streak | White to grayish. | [1] |

| Cleavage | Distinct on {010}. | [1][5] |

| Optical Properties | Biaxial (+); Pleochroic (X=colorless, Y=pale yellow, Z=golden yellow). | [1][5] |

Geological Occurrence and Mineral Assemblages

This compound is a product of regional metamorphism and is typically found in schists and gneisses.[9][10] It is a key mineral in the amphibolite metamorphic facies.[5] The sequence of index minerals that appear with increasing metamorphic grade in pelitic rocks is well-established in Barrovian-type metamorphism. This compound appears after garnet and before kyanite and sillimanite, defining the "this compound zone".[11][12] Its presence is indicative of a protolith rich in aluminum and iron.[6][13]

Table 2: Typical Mineral Assemblages in the this compound Zone

| Mineral | Association | Protolith | Metamorphic Facies | Citations |

| This compound | Almandine Garnet, Kyanite, Muscovite, Biotite, Quartz, Plagioclase | Aluminous Pelites (Shales) | Lower to Middle Amphibolite | [1][5][6][9] |

| This compound | Cordierite, Andalusite/Sillimanite | Aluminous Pelites (Shales) | Amphibolite (Buchan-type) | [6][14][15] |

| Magnesian this compound | Hornblende, Garnet, Kyanite | Metabasites (Mafic Rocks) | Amphibolite / Eclogite | [6][16][17] |

This compound Stability and Metamorphic Reactions

The stability of this compound is constrained to a specific range of pressure (P) and temperature (T) conditions, making it an excellent geobarometer and geothermometer. Its appearance and disappearance in a metamorphic sequence are marked by isograds, which represent lines of constant metamorphic grade defined by specific mineral reactions.

This compound-In Isograd

The first appearance of this compound marks the beginning of the this compound zone. This typically occurs at temperatures between 500°C and 575°C.[14][15] The reaction consumes lower-grade minerals like chloritoid or chlorite and garnet. A common this compound-forming reaction is the replacement of the garnet + chlorite tie-line with a this compound + biotite tie-line on an AFM diagram.[18]

-

Reaction 1 (this compound-In): Garnet + Chlorite + Muscovite → this compound + Biotite + Quartz + H₂O[18]

This compound-Out Isograd

At higher metamorphic grades, this compound becomes unstable and breaks down. This reaction marks the upper stability limit of the this compound zone and the transition to the kyanite or sillimanite zones. Experimental studies have constrained this reaction at various pressures.

-

Reaction 2 (this compound-Out): this compound + Muscovite + Quartz → Almandine Garnet + Al₂SiO₅ (Kyanite/Sillimanite) + Biotite + H₂O[7]

The logical progression of mineral assemblages with increasing metamorphic grade in pelitic rocks can be visualized as a pathway.

Quantitative P-T Stability

Experimental petrology has been crucial in quantifying the P-T stability field of this compound. The upper thermal stability, in the presence of quartz, is defined by its breakdown to almandine and an aluminosilicate.

Table 3: Experimental Data on the Upper Stability of Fe-Staurolite + Quartz

| Reaction | Pressure (kbar) | Temperature (°C) | Reference Study | Citations |

| Fe-Staurolite + Quartz → Almandine + Sillimanite + H₂O | 3.25 | 643 - 658 | Dutrow & Holdaway (1989) | [19][20] |

| Fe-Staurolite + Quartz → Almandine + Sillimanite + H₂O | 5.0 | 673 - 688 | Dutrow & Holdaway (1989) | [19][20] |

| Fe-Staurolite + Quartz → Almandine + Kyanite + H₂O | 10.0 | ~725 | Richardson (1968) | [19][21] |

| This compound + Melt (Fluid-present) | 6.0 - 10.0 | 675 - 700 | García-Casco & Castro (2006) | [22] |

The diagram below illustrates the general P-T space for medium-grade metamorphism, showing the position of the this compound zone relative to the aluminosilicate (Al₂SiO₅) polymorphs.

Experimental Protocols for Determining this compound Stability

The thermodynamic stability of minerals like this compound is determined through high-pressure, high-temperature laboratory experiments. The methods aim to reverse a chemical reaction by approaching equilibrium from both the reactant and product sides. A generalized protocol, based on seminal studies such as Dutrow & Holdaway (1989), is outlined below.[19][20]

Objective: To determine the equilibrium pressure-temperature (P-T) boundary for the reaction: Fe-staurolite + quartz ⇌ almandine + sillimanite + H₂O.

1. Starting Materials Preparation:

-

Natural Minerals: Utilize well-characterized natural minerals to approximate geological reality. For this reaction, a natural, inclusion-free, Fe-rich this compound is required. Synthetic almandine, sillimanite, and quartz of high purity are also needed.

-

Characterization: Fully characterize all starting materials using techniques like electron microprobe analysis (for chemical composition) and X-ray diffraction (for phase purity).

-

Reactant Mixture: Prepare two types of starting mixtures:

-

Forward Reaction (this compound Breakdown): A stoichiometric mix of Fe-staurolite and quartz.

-

Reverse Reaction (this compound Growth): A stoichiometric mix of almandine, sillimanite, and quartz.

-

-

Seed Crystals: Add small, polished seed crystals of this compound to both mixtures. These seeds will be examined post-experiment for signs of growth or dissolution.[19][20]

2. Experimental Apparatus:

-

Pressure Vessel: Use a cold-seal pressure vessel or an internally heated pressure vessel capable of maintaining the desired P-T conditions for extended periods.

-

Sample Encapsulation: Seal the starting mixture, along with deionized water (to ensure water saturation), into a noble metal capsule (e.g., gold or platinum) to prevent reaction with the pressure medium and to contain the sample.

3. Experimental Procedure:

-

P-T Conditions: Place the encapsulated sample into the pressure vessel and bring it to the target pressure and temperature.

-

Duration: Maintain the P-T conditions for a long duration to facilitate reaction progress and approach equilibrium. Run times can be extensive, often ranging from 60 to 100 days.[19][20]

-

Pre-treatment: For reversal experiments, the product assemblage (almandine + sillimanite + quartz) may be pre-annealed at the target P-T conditions before the addition of this compound seeds to ensure the phases are stable and reactive.[19][20]

-

Quenching: At the end of the run, rapidly cool the vessel to quench the experiment, preserving the textures and phases formed at high P-T.

4. Analysis of Run Products:

-

Capsule Examination: Open the capsule and extract the solid run products.

-

Phase Identification: Identify the mineral phases present using powder X-ray diffraction (XRD) and optical microscopy.

-

Reaction Direction Determination: This is the critical step. The direction of the reaction (growth or dissolution of this compound) is determined by examining the surface morphology of the this compound seed crystals using a Scanning Electron Microscope (SEM).[19][20]

-

Bracketing Equilibrium: By conducting a series of experiments at a constant pressure but varying temperatures, the equilibrium boundary can be "bracketed" between the lowest temperature where dissolution is observed and the highest temperature where growth is observed.[19][20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A metamorphic mineral famous for twinned crystals [geology.com]

- 3. scienceofmagic.co.uk [scienceofmagic.co.uk]

- 4. geologyscience.com [geologyscience.com]

- 5. This compound [science.smith.edu]

- 6. This compound – Geology is the Way [geologyistheway.com]

- 7. ALEX STREKEISEN-Staurolite- [alexstrekeisen.it]

- 8. This compound – Mineral Properties, Photos and Occurrence [mineralexpert.org]

- 9. mindat.org [mindat.org]

- 10. This compound | Fairy Crosses, Metamorphic Rock, Twinned Crystals | Britannica [britannica.com]

- 11. 10.5 Metamorphic Facies and Index Minerals – Physical Geology, First University of Saskatchewan Edition [saskoer.ca]

- 12. researchgate.net [researchgate.net]

- 13. sandatlas.org [sandatlas.org]

- 14. academic.oup.com [academic.oup.com]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. perplex.ethz.ch [perplex.ethz.ch]

- 17. researchgate.net [researchgate.net]

- 18. Metamorphic Reactions [www2.tulane.edu]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Chemical Formula and Composition of Staurolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staurolite, a complex nesosilicate mineral, is a significant indicator of medium-grade metamorphism in aluminous rocks. Its intricate crystal structure and variable chemical composition provide valuable insights into the pressure-temperature conditions of its formation. This technical guide offers a comprehensive overview of the chemical formula, compositional variations, and the analytical methodologies used to characterize this compound, tailored for a scientific audience.

Chemical Formula and Stoichiometry

The chemical formula of this compound is complex and subject to considerable ionic substitution. While several formulations exist in scientific literature, a generalized and widely accepted formula is:

(Fe²⁺, Mg, Zn)₂Al₉Si₄O₂₂(OH)₂ [1][2][3]

This formula highlights the key elements and their stoichiometric relationships within the crystal lattice. It is important to note that this is an idealized representation, and natural this compound samples exhibit significant compositional variability.

A more detailed empirical formula, derived from numerous analyses, is often presented as:

(Fe²⁺,Mg,Zn)₃₋₄(Al,Fe³⁺)₁₈Si₈O₄₄(OH)₄

This representation accounts for the common substitution of ferric iron (Fe³⁺) for aluminum (Al³⁺) and the variable occupancy of the iron-magnesium-zinc cationic sites. Another comprehensive formula that captures the complexity based on a study of numerous samples is:

(Fe,Mg,Zn)₄.₀Al₁₇.₃(Si₇.₆Al₀.₄)O₄₈H₄

This version explicitly shows the substitution of aluminum for silicon in the tetrahedral sites. The structure of this compound can be conceptualized as alternating layers of a kyanite-like composition (Al₂SiO₅) and layers of iron-aluminum hydroxide.

Elemental Composition and Substitutions

The chemical composition of this compound is characterized by a range of major and minor elements. The primary constituents are silicon, aluminum, and iron, with significant contributions from magnesium and often zinc. Other minor and trace elements that can be incorporated into the this compound lattice include manganese (Mn), titanium (Ti), chromium (Cr), cobalt (Co), and lithium (Li).

The principal ionic substitutions that govern the compositional variability of this compound are:

-

Divalent Cation Substitution: Magnesium (Mg²⁺), zinc (Zn²⁺), and manganese (Mn²⁺) readily substitute for ferrous iron (Fe²⁺) in the tetrahedral sites.

-

Aluminosilicate Framework Substitution: Aluminum (Al³⁺) can substitute for silicon (Si⁴⁺) in the tetrahedral sites, which is a common feature in silicate minerals.

-

Octahedral Site Substitution: Trivalent iron (Fe³⁺) can replace aluminum (Al³⁺) in the octahedral sites.

These substitutions are crucial in maintaining charge balance within the crystal structure and are influenced by the bulk chemical composition of the host rock and the metamorphic conditions during crystallization.

Data Presentation: Compositional Ranges of this compound

The following table summarizes the typical compositional ranges for the major and minor oxides in this compound, compiled from various electron microprobe analyses reported in the literature.

| Oxide | Weight Percent (wt.%) Range |

| SiO₂ | 26.0 - 29.0 |

| Al₂O₃ | 51.0 - 57.0 |

| FeO | 10.0 - 16.0 |

| MgO | 0.5 - 2.5 |

| ZnO | 0.0 - 8.0 |

| MnO | 0.0 - 1.0 |

| TiO₂ | 0.0 - 1.5 |

| H₂O | 1.5 - 2.5 |

Note: Total iron is often reported as FeO. The presence and quantification of Fe₂O₃ require additional analytical techniques such as Mössbauer spectroscopy.

Experimental Protocols for Compositional Analysis

The determination of the precise chemical composition of this compound is primarily achieved through in-situ microanalytical techniques, with Electron Probe Microanalysis (EPMA) being the most common and powerful method. X-ray Fluorescence (XRF) can also be used for bulk analysis of mineral separates.

Electron Probe Microanalysis (EPMA)

EPMA provides quantitative elemental analysis of a solid sample at a micrometer scale. A focused beam of high-energy electrons is directed at a specific point on the mineral, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS) to determine the elemental concentrations.

Detailed Methodology for EPMA of this compound:

-

Sample Preparation:

-

This compound-bearing rock samples are cut to produce a thick section, which is then mounted onto a glass slide or embedded in an epoxy resin puck.

-

The surface of the sample is meticulously polished using a series of progressively finer abrasive materials (e.g., diamond pastes) to achieve a flat, mirror-like finish. A high-quality polish is critical to ensure accurate quantitative analysis.

-

The polished sample is thoroughly cleaned to remove any polishing residue and is then coated with a thin layer of conductive material, typically carbon, using a vacuum evaporator. This conductive coating prevents the buildup of electrical charge on the insulating mineral surface during electron bombardment.

-

-

Instrumentation and Analytical Conditions:

-

Instrument: A wavelength-dispersive electron probe microanalyzer.

-

Accelerating Voltage: Typically 15 kV. This voltage is sufficient to excite the characteristic X-ray lines of the major and minor elements in this compound.

-

Beam Current: A focused beam current of 10-20 nA is commonly used. The beam is often slightly defocused (e.g., to 5-10 µm) to minimize sample damage and the migration of mobile ions, particularly in hydrous silicates.

-

Spectrometers and Analyzing Crystals: A typical setup for this compound analysis would involve multiple spectrometers configured with appropriate analyzing crystals for the elements of interest (e.g., TAP for Si and Al; LIF for Fe, Mn, and Ti; PET for Mg).

-

-

Data Acquisition and Analysis:

-

Standardization: The instrument is calibrated using a suite of well-characterized natural and synthetic mineral standards with known compositions (e.g., andradite for Fe, diopside for Si and Mg, corundum for Al, rhodonite for Mn, ilmenite for Ti, and gahnite for Zn).

-

Analysis Points: Multiple points are analyzed on different this compound grains, and often at different locations within a single grain (core and rim), to assess compositional zoning.

-

Data Correction: The raw X-ray intensity data are corrected for matrix effects (atomic number, absorption, and fluorescence) using established correction procedures (e.g., ZAF or φ(ρz)).

-

Stoichiometric Calculations: The corrected elemental weight percentages are converted to oxide weight percentages and then used to calculate the mineral formula based on a specific number of oxygen atoms (typically 46 or 48 for this compound).

-

Mandatory Visualization

Caption: Logical relationship of the primary chemical components in this compound.

References

Navigating the Crossroads of Metamorphism: An In-depth Technical Guide to the Staurolite Stability Field

For Researchers, Scientists, and Drug Development Professionals

Staurolite, a nesosilicate mineral, serves as a critical index mineral in metamorphic petrology, providing invaluable insights into the pressure-temperature (P-T) conditions experienced by rocks during regional metamorphism. Its presence or absence, and its relationship with other minerals, delineates a specific stability field that is fundamental to understanding the tectonic and thermal history of metamorphic terranes. This technical guide provides a comprehensive overview of the this compound stability field, detailing the governing reactions, pressure-temperature constraints, and the influence of bulk rock chemistry.

The this compound Stability Field: A Pressure-Temperature Perspective

The stability of this compound in metamorphic rocks is primarily constrained by temperature and pressure. It is a characteristic mineral of medium-grade metamorphism, typically forming in the amphibolite facies.[1][2] The lower temperature limit of this compound stability is marked by its formation from lower-grade minerals, while its upper-temperature limit is defined by its breakdown to higher-grade mineral assemblages.

| Reaction Type | Reaction | Pressure (kbar) | Temperature (°C) | Reference System |

| Prograde (this compound-in) | Garnet + Chlorite + Muscovite → this compound + Biotite + Quartz + H₂O | > 2 | ~500 - 575 | KFMASH |

| Prograde (this compound-in) | Chloritoid + Kyanite → this compound + Quartz + H₂O | ~5 - 10 | ~550 - 620 | FMASH |

| Retrograde (this compound-out) | This compound + Muscovite + Quartz → Garnet + Al₂SiO₅ (Kyanite/Sillimanite) + Biotite + H₂O | > 3 | ~650 - 750 | KFMASH |

| Retrograde (this compound-out) | This compound + Quartz → Almandine + Sillimanite + H₂O | 3.25 - 5.00 | 643 - 688 | Fe-system |

| High-Pressure Stability | Magnesian this compound Formation | > 12 | 608 - 918 | MASH |

Note: The specific P-T conditions can vary significantly depending on the bulk rock composition and the presence of other elements like zinc and manganese.

Key Metamorphic Reactions Governing this compound Stability

The appearance and disappearance of this compound are governed by a series of complex metamorphic reactions. These reactions are fundamental to defining the "this compound isograd," a line on a geologic map connecting points where this compound first appears.[3]

Prograde Reactions (Formation of this compound)

The formation of this compound signifies a transition from lower-grade (greenschist facies) to medium-grade (amphibolite facies) metamorphic conditions. Several key reactions can lead to the crystallization of this compound, primarily in metapelites (metamorphosed mudstones and shales).

One of the most common this compound-forming reactions involves the breakdown of garnet and chlorite in the presence of muscovite.[3] This reaction marks a significant change in the mineral assemblage and is often used to define the this compound isograd.

Another important prograde reaction involves the consumption of chloritoid and an aluminosilicate mineral, typically kyanite. This reaction generally occurs at slightly higher pressures than the garnet-chlorite reaction.

Retrograde Reactions (Breakdown of this compound)

With increasing metamorphic grade, this compound becomes unstable and breaks down to form higher-temperature minerals. This marks the upper stability limit of this compound. A common breakdown reaction involves this compound, muscovite, and quartz reacting to form garnet, an aluminosilicate (kyanite or sillimanite), and biotite.[1]

Under certain conditions, particularly in the absence of muscovite, this compound can break down directly in the presence of quartz to form almandine garnet and sillimanite.[4]

Influence of Bulk Rock Composition

The stability of this compound is not solely dependent on pressure and temperature; the bulk chemical composition of the protolith plays a crucial role. This compound is typically found in aluminous and iron-rich metapelites.[5] Variations in the ratios of major elements such as Al₂O₃, FeO, MgO, and CaO can significantly expand or contract the this compound stability field.[5][6]

For instance, higher alumina and iron content favors the formation of this compound. Conversely, rocks with higher magnesium content may stabilize other minerals like cordierite or orthoamphibole at the expense of this compound. The presence of zinc can also expand the stability field of this compound to higher temperatures.

Experimental Protocols for Determining this compound Stability

The pressure-temperature conditions for this compound stability have been determined through numerous experimental studies. A common methodology involves hydrothermal experiments using piston-cylinder or cold-seal pressure vessels.

A generalized experimental protocol includes:

-

Starting Materials: A mixture of natural or synthetic minerals representing the reactant and product assemblages of a specific reaction is prepared. For example, to investigate the reaction Fe-staurolite + quartz = almandine + sillimanite + H₂O, finely ground natural this compound, quartz, almandine, and sillimanite are used.[4]

-

Encapsulation: The mineral mixture, along with a controlled amount of water to ensure hydration/dehydration reactions can proceed, is sealed in a noble metal capsule (e.g., gold or platinum) to prevent reaction with the pressure vessel.

-

Experimental Run: The capsule is placed in a pressure vessel and brought to the desired pressure and temperature. The duration of the experiment can range from days to several months to allow the reaction to approach equilibrium.[4]

-

Quenching: At the end of the run, the experiment is rapidly cooled (quenched) to preserve the mineral assemblage that was stable at the high P-T conditions.

-

Analysis: The run products are carefully extracted and analyzed using techniques such as X-ray diffraction (XRD) to identify the minerals present and scanning electron microscopy (SEM) to observe textural evidence of reaction (e.g., growth or dissolution of mineral grains).[4] The direction of the reaction (i.e., whether reactants or products are growing) at a given P-T condition is determined.

-

Reversal Experiments: To tightly constrain the equilibrium boundary of a reaction, reversal experiments are conducted. This involves running experiments on both sides of the proposed boundary, starting with both the reactant and product assemblages, to ensure the reaction proceeds in the opposite direction on either side of the equilibrium line.

Conclusion

The this compound stability field is a cornerstone of metamorphic petrology, providing a robust framework for interpreting the geological history of mountain belts and continental crust. A thorough understanding of the interplay between pressure, temperature, and bulk rock composition is essential for accurately deciphering the conditions of metamorphism. The experimental determination of these stability fields, coupled with detailed field observations, continues to refine our knowledge of the complex processes that shape the Earth's lithosphere.

References

The Petrogenesis of Staurolite in Pelitic Schists: A Technical Guide

Authored for Researchers, Scientists, and Professionals in Earth and Material Sciences

This technical guide provides a comprehensive overview of the geological occurrence, stability, and petrological significance of staurolite in pelitic schists. It is intended for a scientific audience, offering in-depth quantitative data, detailed experimental protocols, and visual representations of key metamorphic processes.

Introduction to this compound

This compound is a nesosilicate mineral with the generalized chemical formula (Fe,Mg)₂Al₉Si₄O₂₃(OH).[1] It is a key index mineral in metamorphic petrology, indicative of medium-grade metamorphism of aluminous sedimentary rocks, known as pelites. Its presence, often as conspicuous prismatic and sometimes twinned crystals forming cross-like shapes, provides valuable constraints on the pressure-temperature (P-T) conditions of metamorphism.[1][2] this compound typically crystallizes in the monoclinic system and is commonly found in association with other metamorphic minerals such as garnet, muscovite, biotite, and kyanite.[1][3]

The formation and breakdown of this compound are governed by a series of temperature, pressure, and bulk rock composition-dependent reactions. Understanding these reactions is crucial for interpreting the tectonic and thermal history of mountain belts and other metamorphic terranes.

Physicochemical Properties and Mineral Assemblages

This compound's stability is largely dependent on the bulk composition of the protolith, particularly a high Al₂O₃ and FeO content and low K₂O.[4][5] It is a ferromagnesian aluminosilicate and its structure consists of layers of Al₂SiO₅ (similar to kyanite) alternating with layers of (Fe,Mg)₂(Al,Fe³⁺)₇O₆(OH)₂.[2][6]

Typical Mineral Assemblages

This compound-bearing pelitic schists are characterized by specific mineral assemblages that evolve with increasing metamorphic grade. A common assemblage in the this compound zone of Barrovian-type metamorphism includes:

-

This compound

-

Garnet (almandine-rich)

-

Muscovite

-

Biotite

-

Quartz

-

Plagioclase

Chemical Composition of this compound

The chemical composition of this compound can vary, with magnesium, zinc, and manganese substituting for iron in the crystal lattice.[3] The iron content is a significant factor, with Fe-rich this compound being common in many pelitic schists.

| Oxide | Weight Percent (wt.%) Range |

| FeO | 9.22 - 14.97 |

| MgO | 0.71 - 2.42 |

| ZnO | up to 3.70 |

| TiO₂ | up to 0.81 |

| Table 1: Representative Chemical Composition Range of Fe-rich this compound in Pelitic Schists. Data compiled from studies of the Silgará Formation.[4] |

Pressure-Temperature Stability of this compound

The stability field of this compound has been constrained by numerous experimental studies and thermodynamic modeling. These investigations provide the quantitative P-T data essential for geothermobarometry.

This compound-In Reactions

The first appearance of this compound (the "this compound-in" isograd) in pelitic schists is typically marked by the breakdown of lower-grade minerals such as chlorite and chloritoid. Key reactions include:

-

Chlorite + Muscovite → this compound + Biotite + Quartz + H₂O[7]

-

Garnet + Chlorite + Muscovite → this compound + Biotite + Quartz + H₂O[8]

-

Chloritoid + Kyanite → this compound + Chlorite (+ Quartz + H₂O)[9]

These reactions generally occur in the temperature range of 500-575°C.[1][10]

This compound-Out Reactions

With increasing metamorphic grade, this compound breaks down to form higher-grade minerals like sillimanite or kyanite and garnet. A critical reaction for the disappearance of this compound is:

The upper thermal stability of Fe-staurolite in the presence of quartz is experimentally determined to be around 675-700°C.[3]

Quantitative P-T Stability Data

The following table summarizes experimentally and theoretically determined pressure-temperature conditions for this compound stability and related reactions.

| Reaction/Assemblage | Pressure (kbar) | Temperature (°C) | Metamorphic Facies/Type | Reference |

| "this compound-in" isograd | - | 500 - 575 | Amphibolite (Buchan/Barrovian) | [1][10] |

| This compound + Cordierite | 2 - 6 | 500 - 700 | Amphibolite (Buchan-type) | [1][10] |

| This compound + Kyanite | > 4.5 | ~540 | Amphibolite (Barrovian) | [12] |

| Garnet + this compound + Chloritoid | ~3 - 4 | ~580 | Amphibolite (HT/LP) | [13][14] |

| Fe-Staurolite + Quartz breakdown | 3.25 | 643 - 658 | Upper Amphibolite | [15] |

| Fe-Staurolite + Quartz breakdown | 5.0 | 673 - 688 | Upper Amphibolite | [15] |

| This compound + Muscovite + Quartz breakdown | > 6.5 | > 630 | Upper Amphibolite | [16] |

| Table 2: Summary of Pressure-Temperature Conditions for this compound Stability. |

Experimental Protocols

The quantitative data presented in this guide are derived from experimental studies that simulate metamorphic conditions in a laboratory setting. Below are detailed methodologies for key experimental and analytical techniques.

High-Pressure Experimental Synthesis (Piston-Cylinder Apparatus)

Piston-cylinder experiments are crucial for determining the stability fields of minerals at high pressures and temperatures.

-

Apparatus: A solid-media piston-cylinder apparatus is used to generate pressures ranging from 0.5 to 6 GPa (5 to 60 kbar).[17]

-

Sample Preparation: Starting materials can be synthetic mineral mixes or natural rock powders.[18] The sample is loaded into a precious metal capsule (e.g., platinum) to prevent contamination and reaction with the pressure medium.[18][19]

-

Pressure Assembly: The capsule is placed within a pressure assembly, often made of materials like salt (NaCl) or talc, which act as the pressure medium.[17][18] This assembly is then placed inside a graphite furnace for heating.[18]

-

Experimental Procedure:

-

The assembly is placed in the cylindrical opening of the pressure vessel.

-

A piston advances, pressurizing the assembly. A two-stage compression method may be used, where an initial pressure is applied, followed by heating, and then the final pressure is achieved to account for thermal expansion.[19]

-

The sample is heated by passing an electric current through the graphite furnace. Temperatures are monitored and controlled using a thermocouple.

-

The experiment is held at the desired P-T conditions for a duration sufficient to approach equilibrium (can range from hours to many days).[19]

-

At the end of the experiment, the sample is quenched rapidly by turning off the power to the furnace, preserving the high-pressure mineral assemblage for analysis.[19]

-

Mineralogical and Chemical Analysis

The products of experimental runs and natural rock samples are analyzed using various techniques to identify mineral phases and determine their chemical compositions.

-

Sample Preparation for Microanalysis:

-

Rock samples are cut into thin sections (typically 30 µm thick) or mineral grains are mounted in epoxy.

-

The surface is meticulously polished to be flat and free of scratches, which is critical for accurate quantitative analysis.[20][21]

-

For electron beam techniques, the samples, being electrical insulators, are coated with a thin film of a conductive material, most commonly carbon.[20][22]

-

-

X-Ray Diffraction (XRD):

-

Purpose: Used for the identification of mineral phases.

-

Methodology: A powdered sample is irradiated with X-rays. The interaction with the crystal lattice produces a diffraction pattern unique to each mineral, acting as a "fingerprint."[23] In pelitic rocks, XRD can be used to track the transformation of clay minerals like illite to muscovite with increasing metamorphic grade.[24]

-

-

Electron Probe Microanalysis (EPMA):

-

Purpose: To obtain precise, quantitative chemical compositions of minerals at a microscopic scale.[20]

-

Methodology: A focused beam of electrons is directed at a specific point on the polished sample surface. This causes the atoms at that point to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS) to determine the elemental composition.[20]

-

-

Scanning Electron Microscopy (SEM):

-

Purpose: Provides high-resolution imaging of mineral textures and can be combined with Energy Dispersive X-ray Spectroscopy (EDS) for qualitative to semi-quantitative chemical analysis and elemental mapping.[25]

-

Metamorphic Pathways and Logical Relationships

The formation and breakdown of this compound in pelitic schists can be visualized as a series of reactions along a pressure-temperature path. The following diagrams, generated using the DOT language, illustrate these key relationships.

References

- 1. academic.oup.com [academic.oup.com]

- 2. perplex.ethz.ch [perplex.ethz.ch]

- 3. academic.oup.com [academic.oup.com]

- 4. Petrologic significance of Fe-rich this compound in pelitic schists of the Silgará Formation, Santander Massif [scielo.org.co]

- 5. researchgate.net [researchgate.net]

- 6. uhu.es [uhu.es]

- 7. The stability of this compound and chloritoid and their significance in metamorphism of pelitic rocks | Semantic Scholar [semanticscholar.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. researchgate.net [researchgate.net]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. Experimental breakdown of this compound + inclusions of albite and muscovite at 800°C and 0.1 GPa | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Mineral Inclusion Analysis Made Easy with Raman Spectroscopy [thermofisher.com]

- 16. Monazite geochronology - Wikipedia [en.wikipedia.org]

- 17. journals.lib.unb.ca [journals.lib.unb.ca]

- 18. Experimental Petrology Machines [serc.carleton.edu]

- 19. oiccpress.com [oiccpress.com]

- 20. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 21. jsg.utexas.edu [jsg.utexas.edu]

- 22. Sample Prep - EPMA Laboratory - Western University [uwo.ca]

- 23. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 24. researchgate.net [researchgate.net]

- 25. mineralytics.fi [mineralytics.fi]

Staurolite texture and microstructure analysis

An In-Depth Technical Guide to Staurolite Texture and Microstructure Analysis

Introduction

This compound is a nesosilicate mineral that serves as a critical index mineral in metamorphic rocks, particularly in medium-grade metapelites like schists and gneisses.[1] Its presence and textural characteristics provide invaluable information about the pressure, temperature, and deformation history of the host rock.[1][2] The name "this compound" is derived from the Greek stauros for "cross" and lithos for "stone," alluding to its distinctive cruciform twinning.[1][3] A comprehensive analysis of this compound's texture and microstructure, from the macroscopic scale of crystal habit down to the sub-micron scale of crystallographic orientation, allows researchers to unravel complex geological histories.

This technical guide provides a detailed overview of the key properties of this compound, standardized experimental protocols for its analysis, and a logical framework for interpreting the resulting data. The methodologies covered range from fundamental petrographic techniques to advanced electron microscopy.

Data Presentation: this compound Properties

Quantitative data regarding the physical, crystallographic, chemical, and optical properties of this compound are summarized below for easy reference.

Table 1: Physical and Crystallographic Properties of this compound

| Property | Value / Description | Source(s) |

| Crystal System | Monoclinic, often appears pseudo-orthorhombic | [2][4] |

| Crystal Class | Prismatic (2/m) | [2] |

| Twinning | Common penetration twins on {031} and {231}, creating 90° or 60° crosses | [1][2][3] |

| Cleavage | Distinct on {010} | [2][5] |

| Mohs Hardness | 7 to 7.5 | [2][3] |

| Specific Gravity | 3.74 to 3.83 g/cm³ | [2][3] |

| Fracture | Subconchoidal | [2][5] |

| Luster | Vitreous to resinous | [2][3] |

| Diaphaneity | Translucent to opaque | [3][5] |

Table 2: Chemical and Optical Properties of this compound

| Property | Value / Description | Source(s) |

| Chemical Formula | (Fe²⁺,Mg)₂Al₉(Si,Al)₄O₂₀(O,OH)₄ | [4][5] |

| Common Impurities | Zinc (Zn), Manganese (Mn), Titanium (Ti) | [1][2] |

| Typical Oxide Comp. | SiO₂: 27-30%, Al₂O₃: 54-57%, FeO: 9-14%, MgO: ~0.6% | [4][5][6] |

| Optical Class | Biaxial Positive (+) | [2][4] |

| Refractive Indices | nα = 1.736–1.747, nβ = 1.740–1.754, nγ = 1.745–1.762 | [2] |

| Birefringence | Low, first-order gray, white, or yellow (δ = 0.009–0.015) | [2][7] |

| Pleochroism | Distinct: X = colorless, Y = pale yellow, Z = golden yellow | [1][2] |

| Distinguishing Feature | In thin section, often identified by its yellow pleochroism, high relief, and poikilitic texture (numerous inclusions), giving it a "Swiss cheese" appearance.[2][8] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for accurate microstructural analysis. The following protocols outline standard procedures for preparing and analyzing this compound-bearing samples.

Protocol 1: Thin Section Preparation for Optical and Electron Microscopy

This protocol is foundational for subsequent analyses and requires meticulous care to avoid damaging the mineral surface, which is especially critical for EBSD.

-

Sample Selection & Cutting : Select a representative rock sample. Using a diamond-bladed rock saw, cut a slice approximately 1 cm thick, oriented perpendicular to the main foliation to best observe textural relationships.

-

Mounting : Grind one surface of the slice flat using progressively finer silicon carbide grits (e.g., 240, 400, 600). Polish this surface with a 1 µm diamond paste. Affix the polished surface to a glass microscope slide using epoxy resin.

-

Sectioning & Grinding : Once the epoxy has cured, use a cut-off saw to remove the excess rock, leaving a thin section of approximately 100-150 µm. Manually or with a lapping machine, grind the section down to the standard thickness of 30 µm using fine silicon carbide grits.

-

Final Polishing (for Electron Microscopy) : For SEM and EBSD analysis, a damage-free surface is essential.[9] After reaching 30 µm, polish the section using progressively finer diamond pastes (e.g., 6 µm, 3 µm, 1 µm). For EBSD, a final chemical-mechanical polish with a 0.05 µm colloidal silica suspension for several hours is required to remove the thin layer of lattice damage induced by mechanical polishing.[9]

-

Carbon Coating : For analysis in an electron microscope (SEM, EBSD), the polished thin section must be coated with a thin, conductive layer of carbon to prevent charge buildup from the electron beam.

Protocol 2: Petrographic Analysis using Polarized Light Microscopy (PLM)

PLM is the primary technique for identifying this compound and characterizing its textural relationships with the surrounding rock matrix.

-

System Calibration : Ensure the microscope's polarizer and analyzer are perfectly crossed (90°).

-

Plane Polarized Light (PPL) Analysis :

-

Observe the sample with only the lower polarizer engaged.

-

Identify this compound based on its high relief, characteristic yellow color, and distinct pleochroism (rotation of the stage will cause the color to change from pale yellow to golden yellow).[1]

-

Document the crystal's habit (prismatic, anhedral), size, and relationship to the matrix foliation.

-

Characterize the nature and distribution of mineral inclusions within the this compound (poikilitic texture).[2][7]

-

-

Cross Polarized Light (XPL) Analysis :

-

Image Acquisition : Document all key textures with high-resolution photomicrographs in both PPL and XPL.

Protocol 3: Microstructural Analysis using Scanning Electron Microscopy (SEM)

SEM provides higher magnification imaging to resolve fine-scale textures and can be coupled with spectroscopy for chemical analysis.

-

Sample Introduction : Place the polished, carbon-coated thin section into the SEM chamber and evacuate to a high vacuum.

-

Instrument Setup : Use an accelerating voltage of 15-20 kV. Select the Backscattered Electron (BSE) detector. BSE imaging is sensitive to the average atomic number of the material, making it excellent for differentiating mineral phases.

-

Orientation Contrast (OC) Imaging : By manipulating detector settings, OC imaging can be used to visualize different crystallographic orientations within a single mineral phase as variations in grayscale.[10][11] This is useful for mapping grain boundaries, subgrains, and twins prior to EBSD analysis.

-

Image Acquisition : Navigate to areas of interest identified during PLM analysis. Acquire high-resolution BSE and OC images of this compound porphyroblasts, their inclusion trails, and their boundaries with the matrix.

Protocol 4: Crystallographic Texture Analysis using Electron Backscatter Diffraction (EBSD)

EBSD is a powerful technique for measuring the crystallographic orientation of minerals, providing quantitative data on deformation fabrics.[9][10]

-

System Setup : Insert the prepared sample into the SEM. The sample must be tilted to a high angle (~70°) towards the EBSD detector.[9]

-

Pattern Acquisition : The incident electron beam is diffracted by the crystal lattice, forming a pattern of Kikuchi bands on a phosphor screen.[9][10] This pattern is unique to the crystal structure and its orientation.

-

Automated Mapping : Define a grid of points over the area of interest (e.g., a this compound porphyroblast and the surrounding matrix). The system automatically moves the electron beam to each point, acquires the EBSD pattern, and indexes it to determine the crystallographic orientation.

-

Data Processing : The orientation data is used to generate maps that visualize various microstructural features:

-

Crystal Orientation Maps : Grains are colored according to their crystallographic orientation relative to a reference direction.

-

Misorientation Maps : Boundaries between grains or within a single grain are colored based on the angle of misorientation, highlighting grain boundaries, subgrains, and twins.

-

Pole Figures : These stereographic projections display the statistical distribution of crystallographic axes, revealing any crystallographic preferred orientation (CPO) or fabric within the rock.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and interpretive frameworks in this compound analysis.

Caption: A typical workflow for the comprehensive analysis of this compound.

Caption: Logical relationships between inclusion trail shapes and geologic history.

References

- 1. ALEX STREKEISEN-Staurolite- [alexstrekeisen.it]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: A metamorphic mineral famous for twinned crystals [geology.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound Mineral Data [webmineral.com]

- 6. mindat.org [mindat.org]

- 7. microckscopic.ro [microckscopic.ro]

- 8. youtube.com [youtube.com]

- 9. Electron Backscatter Diffraction (EBSD) [serc.carleton.edu]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. geology.wisc.edu [geology.wisc.edu]

Methodological & Application

Application Notes & Protocols for Staurolite Analysis using Electron Probe Microanalysis (EPMA)

Audience: Researchers, scientists, and professionals in geology, materials science, and related fields.

Introduction:

Staurolite is a nesosilicate mineral with a complex chemical formula, typically represented as (Fe,Mg,Zn)₂Al₉Si₄O₂₃(OH). It is a common metamorphic mineral found in medium-grade pelitic schists and gneisses. The chemical composition of this compound can provide valuable insights into the pressure-temperature conditions of metamorphism and the bulk composition of the host rock. Electron Probe Microanalysis (EPMA) is a powerful and widely used technique for obtaining accurate quantitative chemical analyses of this compound at the micrometer scale. This document provides detailed application notes and protocols for the analysis of this compound using EPMA.

Experimental Protocols

Sample Preparation

A meticulously prepared sample surface is paramount for obtaining high-quality, quantitative EPMA data. The primary objective is to create a flat, unscratched, and clean surface that is representative of the this compound crystal.[1][2]

Protocol:

-

Mounting:

-

Prepare a standard 27 mm x 46 mm rectangular thin section or a 1-inch round puck.[3]

-

If analyzing individual mineral grains, embed them in epoxy resin within a mounting cup. Ensure the resin is vacuum-impregnated to fill any pores or fractures, which prevents outgassing in the high-vacuum environment of the EPMA.[1] For EPMA, using an electrically conductive resin is desirable, especially for long-term measurements.[2]

-

-

Grinding and Polishing:

-

Grind the mounted sample using a series of progressively finer abrasive papers to achieve a flat surface.

-

Polish the sample using diamond suspensions on polishing cloths. A typical sequence would be 9 µm, 3 µm, and finally 1 µm diamond paste.

-

The final polish should be to a "microprobe polish" of 0.25 µm diamond finish to minimize surface roughness that can affect X-ray generation and absorption.[1][4]

-

-

Cleaning:

-

Thoroughly clean the polished sample to remove any polishing oil or debris. This can be done using an ultrasonic bath with a suitable solvent (e.g., ethanol or isopropanol).

-

Ensure the sample is completely dry before carbon coating.

-

-

Carbon Coating:

-

Coat the sample with a thin, uniform layer of carbon (approximately 200 angstroms) to render the surface electrically conductive.[4] This prevents charge buildup from the electron beam, which can deflect the beam and lead to erroneous results.

-

The carbon coat should be applied in a high-vacuum carbon coater to ensure a clean and even coating.

-

EPMA Instrumentation and Analytical Conditions

The following table summarizes typical analytical conditions for the quantitative analysis of this compound. These conditions may need to be optimized based on the specific instrument and the elements of interest.

| Parameter | Recommended Setting | Notes |

| Accelerating Voltage | 15 kV | A standard voltage for silicate mineral analysis.[5][6] |

| Beam Current | 20 nA | Provides sufficient X-ray counts for major and minor elements.[5][6] |

| Beam Diameter | 1 - 10 µm (spot or focused beam) | A smaller beam size (1-5 µm) is used for analyzing fine-scale compositional zoning. A larger, defocused beam (10 µm) may be used to obtain an average composition of a specific area and to minimize damage to the sample.[6] |

| Counting Time | 10-30 seconds on peak, 5-15 seconds on background | Longer counting times improve precision, especially for trace elements.[1][6] |

Spectrometer Setup and Standards

The selection of appropriate diffracting crystals and standards is crucial for accurate quantitative analysis. The following table provides a recommended setup for the elements commonly analyzed in this compound.

| Element | Analytical Line | Diffracting Crystal | Primary Standard |

| Si | Kα | TAP or PET | Diopside, Kyanite |

| Al | Kα | TAP | Corundum, Kyanite |

| Fe | Kα | LIF | Fe₂O₃, Almandine |

| Mg | Kα | TAP | Diopside, Olivine |

| Mn | Kα | LIF | Rhodonite |

| Zn | Kα | LIF | Sphalerite |

| Ti | Kα | PET or LPET | Rutile |

| Na | Kα | TAP | Albite |

Note: This is a generalized setup. The specific crystals and standards may vary depending on the EPMA instrument and laboratory protocols.[4][5]

Data Acquisition and Processing

-

Qualitative Analysis: Initially, perform an energy-dispersive X-ray spectroscopy (EDS) scan to identify all the elements present in the this compound sample.[7]

-

Quantitative Analysis:

-

Select analysis points on the this compound crystal. Given that this compound can exhibit compositional zoning and sectoral variations, it is recommended to perform analyses along traverses from core to rim and across different crystal sectors.[8][9][10]

-

Acquire wavelength-dispersive spectrometry (WDS) data for each element at the selected points.

-

-

Matrix Correction: The raw X-ray intensities are converted into elemental concentrations using a matrix correction procedure (e.g., ZAF or φ(ρz)). This correction accounts for the effects of atomic number (Z), absorption (A), and fluorescence (F) within the sample.[1]

Data Presentation

Quantitative EPMA data for this compound are typically presented in tables of oxide weight percentages. The following is an example of how to structure such a table, including representative compositional ranges for this compound.

Table 1: Representative Chemical Composition of this compound (in wt%)

| Oxide | Core | Rim |

| SiO₂ | 27.5 - 28.5 | 27.0 - 28.0 |

| Al₂O₃ | 54.0 - 56.0 | 53.0 - 55.0 |

| FeO | 13.0 - 16.0 | 14.0 - 17.0 |

| MgO | 1.0 - 2.5 | 1.5 - 3.0 |

| MnO | 0.1 - 0.5 | 0.2 - 0.8 |

| ZnO | 0.5 - 2.0 | 0.8 - 2.5 |

| TiO₂ | 0.2 - 0.8 | 0.3 - 1.0 |

| Total | 98.0 - 100.0 | 98.0 - 100.0 |

Note: These are typical ranges and can vary significantly depending on the metamorphic grade and bulk rock composition.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the EPMA analysis of this compound.

Caption: Workflow for this compound Sample Preparation.

Caption: EPMA Analysis and Data Processing Workflow.

References

- 1. jsg.utexas.edu [jsg.utexas.edu]

- 2. geology.wisc.edu [geology.wisc.edu]

- 3. mun.ca [mun.ca]

- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 5. geojournals.pgi.gov.pl [geojournals.pgi.gov.pl]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound: sectoral compositional variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compositional Variation within this compound Crystals from the Ardara Aureole, Co. Donegal, Ireland [rruff.net]

- 10. researchgate.net [researchgate.net]

Geochemical Analysis of Staurolite Using X-ray Fluorescence (XRF): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the geochemical analysis of the mineral staurolite using X-ray Fluorescence (XRF) spectrometry. This compound, a complex silicate mineral with the general formula (Fe,Mg,Zn)₂Al₉(Si,Al)₄O₂₀(O,OH)₄, is an important indicator mineral in metamorphic rocks.[1] Its chemical composition can provide valuable insights into the pressure, temperature, and chemical conditions of its formation. XRF is a powerful, non-destructive analytical technique well-suited for determining the major and trace element composition of geological materials like this compound.

Introduction to this compound and XRF Analysis

This compound is a nesosilicate mineral that crystallizes in the monoclinic system. It is commonly found in medium-grade metamorphic rocks such as schists and gneisses. The chemical composition of this compound can vary, with substitutions of magnesium (Mg) and zinc (Zn) for iron (Fe) being common. The analysis of these and other elemental concentrations is crucial for petrological and geochemical studies.

X-ray Fluorescence (XRF) spectrometry is an ideal technique for the elemental analysis of this compound. It offers rapid, accurate, and precise measurements of a wide range of elements, from major rock-forming elements to trace elements. The technique works by bombarding a sample with high-energy X-rays, which causes the elements within the sample to emit characteristic secondary X-rays (fluorescence). The energy and intensity of these secondary X-rays are unique to each element and their concentrations, allowing for both qualitative and quantitative analysis.

Data Presentation: Representative Elemental Composition of this compound

The following table presents a representative elemental composition of this compound, with major and minor elements reported in weight percent (wt%) of their oxides and trace elements in parts per million (ppm). This data is based on the idealized chemical formula of this compound and typical trace element associations.[1] Actual concentrations can vary significantly depending on the geological setting.

| Parameter | Value | Parameter | Value (ppm) |

| Major & Minor Oxides (wt%) | Trace Elements | ||

| SiO₂ | 28.86 | Zinc (Zn) | 500 - 15000 |

| Al₂O₃ | 54.63 | Manganese (Mn) | 200 - 5000 |

| FeO | 12.39 | Titanium (Ti) | 100 - 2000 |

| MgO | 0.50 | Chromium (Cr) | 50 - 500 |

| H₂O | 2.55 | Vanadium (V) | 50 - 300 |

| Li₂O | 0.18 | Cobalt (Co) | 20 - 200 |